molecular formula C7H6F2O2 B1306889 2,6-Difluoro-3-methoxyphenol CAS No. 886498-60-8

2,6-Difluoro-3-methoxyphenol

Cat. No. B1306889
M. Wt: 160.12 g/mol
InChI Key: UOVAWRHEABQHGR-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methoxyphenol is a compound that is structurally related to various methoxyphenols and Schiff's base compounds. These types of compounds are known for their ability to form strong intermolecular and intramolecular hydrogen bonds, which are significant in the context of their physical properties and potential applications in materials science and biology . Methoxyphenols, in particular, are fragments of different antioxidants and biologically active molecules .

Synthesis Analysis

The synthesis of compounds related to 2,6-Difluoro-3-methoxyphenol, such as Schiff's bases, involves the formation of an imine linkage between an amine and an aldehyde or ketone. For example, the synthesis of (E)-4,6-dichloro-2-[(2-chlorophenylimino)methyl]-3-methoxyphenol has been reported, which includes characterizations by X-ray diffraction and spectroscopic methods . Similarly, the synthesis of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol has been achieved and characterized using X-ray and FT-IR techniques .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using both experimental and computational methods. For instance, the crystal structure of (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol has been determined, and the intermolecular and intramolecular interactions have been analyzed . The tautomeric forms and the presence of intramolecular hydrogen bonding are significant features of these molecules .

Chemical Reactions Analysis

The reactivity of such compounds can be explored through their ability to participate in hydrogen bonding and tautomeric equilibria. The Schiff's base compounds exhibit tautomeric forms, which can be influenced by the solvent and the environment . The reactivity sites on these molecules can be identified using condensed Fukui functions, which are calculated through natural population analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols have been thoroughly investigated. Thermochemical properties such as standard molar enthalpies of formation, vapor pressure, and enthalpies of vaporization, sublimation, and fusion have been studied for various methoxyphenols . These properties are crucial for understanding the stability and potential applications of these compounds. Additionally, the radical scavenging activities of related compounds have been assessed, indicating their effectiveness as antioxidants .

Scientific Research Applications

Proxies for Biomass Estimation

Methoxyphenols, including 2,6-Difluoro-3-methoxyphenol, have been used as proxies for terrestrial biomass in studies examining chemical changes in lignin during hydrothermal alteration. Such studies help in understanding the chemical transformation of biomass under varying environmental conditions (Vane & Abbott, 1999).

Synthesis of Liquid Crystal Compounds

Research on 3,4-Difluoro-2-methoxyphenol, a closely related compound, focuses on its use in the synthesis of liquid crystal compounds. These compounds are valuable in the development of new materials with specific optical properties (Yang Zeng-jia, 2008).

Study of Intermolecular Hydrogen Bonds

Methoxyphenols, as part of their structural makeup, are capable of forming strong intermolecular and intramolecular hydrogen bonds. This property is significant in the context of antioxidants and biologically active molecules, contributing to their stability and effectiveness (Varfolomeev et al., 2010).

Electrocatalytic CO2 Reduction

Methoxyphenols, including 2,6-Difluoro-3-methoxyphenol derivatives, have been investigated in the context of electrocatalytic reduction of CO2 to CO. These studies focus on understanding the steric and electronic influences of such compounds in catalyzing CO2 reduction (Ngo et al., 2017).

Radical Scavenging Activities

Certain derivatives of 2,6-Difluoro-3-methoxyphenol have been synthesized and characterized for their free radical scavenging activities. These activities are important for understanding the compound's potential as an antioxidant (Alaşalvar et al., 2014).

Influence on Hydrogen Bond Dissociation Enthalpies

Studies have explored how methoxy substitution, including compounds like 2,6-Difluoro-3-methoxyphenol, affects the phenolic-hydrogen bond dissociation enthalpy. This has implications in understanding their role as antioxidants (Heer et al., 1999).

Safety And Hazards

2,6-Difluoro-3-methoxyphenol is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Phenol derivatives, including 2,6-Difluoro-3-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

properties

IUPAC Name

2,6-difluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVAWRHEABQHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394989
Record name 2,6-Difluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-methoxyphenol

CAS RN

886498-60-8
Record name 2,6-Difluoro-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-difluoro-3-methoxy-phenylboronic acid (10.0 g, 0.053 mol) in tetrahydrofuran (160 mL) was added glacial acetic acid (60 mL). The resulting mixture was cooled to 0° C. before hydrogen peroxide (50% aqueous solution, 8 mL) was added. The resulting mixture was allowed to come to room temperature and stirred for 120 h. The mixture was evaporated and the residue was dissolved in ethyl acetate, washed with hydrochloric acid (0.5N), water and brine. The organic phase was dried, filtered and evaporated which afforded 2,6-difluoro-3-methoxy-phenol (7.50 g, 88%) as a pale brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

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